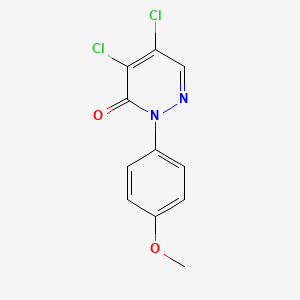

![molecular formula C11H7F3N2O2 B2378924 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid CAS No. 93618-30-5](/img/structure/B2378924.png)

3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry and are often used as starting materials for the preparation of more complex heterocyclic systems .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazoles are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . An improved method for the synthesis of a related compound, 3-(3-trifluoromethylphenyl)propanal, involves a Mizoroki–Heck cross-coupling reaction followed by a hydrogenation reaction .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles are known for their reactivity and are often used as precursors in the synthesis of other heterocyclic compounds . They exhibit tautomerism, which may influence their reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 3-(trifluoromethyl)phenol, a related compound, is a liquid at room temperature with a boiling point of 178-179 °C and a density of 1.333 g/mL at 25 °C .Aplicaciones Científicas De Investigación

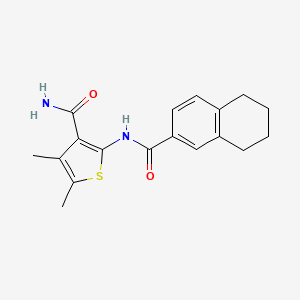

Anti-Inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, including 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid, have been recognized for their significant anti-inflammatory and antibacterial properties in medicinal chemistry. The specific positioning of the trifluoromethyl group, particularly on the 3- or 5-position of the pyrazole nucleus, is associated with varying activity profiles of these compounds, making them a subject of interest for developing novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Broad Biological Activities

Derivatives of pyrazole carboxylic acid, like this compound, are recognized for their diverse biological activities. These include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their role as significant scaffold structures in heterocyclic compounds underlines their importance in medicinal chemistry, offering avenues for synthesis of various biologically active compounds (Cetin, 2020).

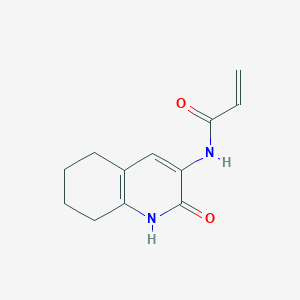

Building Block in Heterocyclic Compound Synthesis

This compound derivatives, due to their reactivity, serve as valuable building blocks in the synthesis of various heterocyclic compounds. They contribute significantly to the synthesis of classes like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. The unique reactivity of such derivatives provides mild reaction conditions for generating diverse heterocyclic compounds, showcasing their versatility in chemical synthesis (Gomaa & Ali, 2020).

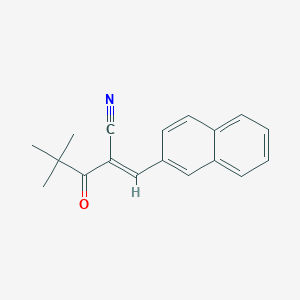

Synthetic Strategies and Pharmacological Potential

The Knoevenagel condensation reaction, which involves this compound derivatives, is significant for generating α, β‐unsaturated ketones/carboxylic acids. This reaction is crucial in developing biologically active molecules, particularly in cancer research. The versatility of the Knoevenagel condensation in generating a diverse range of compounds with potent anticancer activities underscores the pharmacological potential of these derivatives (Tokala, Bora, & Shankaraiah, 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(10(17)18)16-15-8/h1-5H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWWKCLKEDCOEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2378846.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2378848.png)

![isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2378849.png)

![ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate](/img/structure/B2378853.png)

![N-(3-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2378854.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2378855.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2378858.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2378859.png)

![2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378860.png)

![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2378861.png)